molecular formula C13H12N2O3 B8613158 1-(4-Nitrophenyl)-2-pyridin-2-ylethanol CAS No. 20151-01-3

1-(4-Nitrophenyl)-2-pyridin-2-ylethanol

Cat. No.: B8613158
CAS No.: 20151-01-3
M. Wt: 244.25 g/mol
InChI Key: ANXXWRWZWCRHSO-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-pyridin-2-ylethanol is a nitroaromatic compound featuring a pyridine ring substituted with a 4-nitrophenyl group and an ethanol chain. The 4-nitrophenyl group is electron-withdrawing, enhancing stability and influencing reactivity in electrophilic substitution or reduction reactions.

Properties

CAS No.

20151-01-3

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-pyridin-2-ylethanol

InChI

InChI=1S/C13H12N2O3/c16-13(9-11-3-1-2-8-14-11)10-4-6-12(7-5-10)15(17)18/h1-8,13,16H,9H2

InChI Key

ANXXWRWZWCRHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Rings: Pyridine (aromatic, basic) vs. pyrrolidine (saturated, non-aromatic) significantly alters electronic properties. Pyridine derivatives often exhibit higher thermal stability .
  • Alcohol Chain: Ethanol chains improve solubility in polar solvents compared to methanol analogs .

Physicochemical Properties

Limited data exists for the target compound, but comparisons with analogs reveal trends:

Compound Name Melting Point (°C) Solubility Stability Notes Reference
Pyrazolo[3,4-d]pyrimidin-4-ylamine >340 DMF, DMSO High thermal stability
1-(4-Nitrophenyl)-3-phenyl-2-thiourea Not reported Organic solvents Decomposes to NOx
2-(1-Methylpyrrolidin-2-yl)ethanol Not reported Water, ethanol Hygroscopic

Insights :

  • Pyridine-containing compounds (e.g., pyrazolo-pyrimidines) exhibit exceptionally high melting points (>340°C), likely due to aromatic stacking and hydrogen bonding .
  • Nitroaryl compounds with thiourea groups (e.g., ) may decompose under heat, releasing toxic NOx gases, a hazard shared with the target compound .

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